[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER
Overview
Description
[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps might include:
- Formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
- Introduction of the 4-methoxyphenyl groups.
- Attachment of the methyl (2-methylphenyl) ether moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER
- [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (3-METHYLPHENYL) ETHER
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which can lead to diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
11,12-bis(4-methoxyphenyl)-4-[(2-methylphenoxy)methyl]-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4/c1-18-6-4-5-7-23(18)36-16-24-31-28-26-25(19-8-12-21(34-2)13-9-19)27(20-10-14-22(35-3)15-11-20)37-29(26)30-17-33(28)32-24/h4-15,17H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDWKKPAWTZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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